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Compound of Interest

Compound Name: Muricarpone B

Cat. No.: B1254455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Muricarpone B, a diarylheptanoid natural product, has garnered interest within the scientific

community for its potential biological activities. This technical guide provides a comprehensive

overview of its chemical structure, physicochemical properties, and known biological effects.

The information presented herein is intended to serve as a valuable resource for researchers

engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties
Muricarpone B is chemically identified as 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one. Its

structure features a seven-carbon aliphatic chain linking two catechol (3,4-dihydroxyphenyl)

moieties, with a ketone functional group at the C-3 position.

Table 1: Chemical Identifiers and Properties of Muricarpone B
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Property Value Source

IUPAC Name
1,7-bis(3,4-

dihydroxyphenyl)heptan-3-one
--INVALID-LINK--

Molecular Formula C₁₉H₂₂O₅ --INVALID-LINK--

Molecular Weight 330.37 g/mol --INVALID-LINK--

CAS Number 886226-15-9 --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Solubility DMSO: 1 mg/mL --INVALID-LINK--

SMILES

O=C(CCC1=CC(O)=C(C=C1)

O)CCCCC2=CC=C(O)C(O)=C

2

--INVALID-LINK--

InChI

1S/C19H22O5/c20-15(8-5-14-

7-10-17(22)19(24)12-14)4-2-1-

3-13-6-9-16(21)18(23)11-

13/h6-7,9-12,21-24H,1-5,8H2

--INVALID-LINK--

InChI Key
UHRUXUCWHIGENP-

UHFFFAOYSA-N
--INVALID-LINK--

Table 2: Predicted Spectral Data for Muricarpone B
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Spectral Data Type Predicted Values

¹H NMR
Predicted shifts can be obtained from

computational chemistry software.

¹³C NMR
Predicted shifts can be obtained from

computational chemistry software.

Mass Spectrometry
Predicted m/z values for various adducts can be

calculated.

Infrared (IR)

Characteristic peaks for hydroxyl (O-H),

carbonyl (C=O), and aromatic (C=C) functional

groups are expected.

Note: Experimental spectral data for Muricarpone B is not readily available in the public

domain. The data presented here are based on predictions and the known structure.

Biological Activities
Muricarpone B has been isolated from Alnus sibirica and has demonstrated notable

antioxidant and anti-inflammatory properties.

Table 3: Reported Biological Activities of Muricarpone B

Activity Assay Key Findings Reference

Antioxidant
DPPH Radical

Scavenging

Exhibited potent

radical scavenging

activity.

[1]

Superoxide Anion

Scavenging (NBT)

Demonstrated the

ability to scavenge

superoxide radicals.

[1]

Anti-inflammatory
Nitric Oxide (NO)

Production Inhibition

Showed inhibitory

effects on NO

production in vitro.

[1]
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Signaling Pathways
The precise signaling pathways modulated by Muricarpone B are not yet fully elucidated.

However, its antioxidant and anti-inflammatory activities suggest potential interactions with

pathways involving oxidative stress and inflammatory mediators. For instance, the inhibition of

nitric oxide production points towards a possible modulation of the inducible nitric oxide

synthase (iNOS) pathway.
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Caption: Potential anti-inflammatory mechanism of Muricarpone B.

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below to facilitate

reproducibility and further investigation.

Isolation of Muricarpone B
A general procedure for the isolation of diarylheptanoids from plant material, which can be

adapted for Muricarpone B, is as follows:

Plant Material

Extraction

Crude Extract

Solvent Partitioning

Fractions

Column Chromatography

Purified Fractions

Preparative HPLC

Muricarpone B
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Click to download full resolution via product page

Caption: General workflow for the isolation of Muricarpone B.

Extraction: The dried and powdered plant material (e.g., stems of Alnus sibirica) is extracted

with a suitable solvent such as methanol or ethanol at room temperature.

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected

to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl

acetate.

Purification: Fractions containing Muricarpone B are further purified by preparative high-

performance liquid chromatography (HPLC) to yield the pure compound.

DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical.

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

Sample Preparation: Muricarpone B is dissolved in a suitable solvent (e.g., DMSO) to

prepare a stock solution, which is then serially diluted to various concentrations.

Reaction: A small volume of each sample dilution is mixed with the DPPH solution in a 96-

well plate or a cuvette.

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified

time (e.g., 30 minutes).

Measurement: The absorbance of the solution is measured at 517 nm using a

spectrophotometer.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance

of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH

solution with the sample.

Superoxide Anion Scavenging Assay (NBT)
This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Reaction Mixture: A reaction mixture is prepared containing phenazine methosulfate (PMS),

NADH, and NBT in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

Sample Addition: Different concentrations of Muricarpone B are added to the reaction

mixture.

Reaction Initiation: The reaction is initiated by the addition of PMS.

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 5

minutes).

Measurement: The absorbance is measured at 560 nm.

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the

absorbance of the sample-containing reactions to a control reaction without the sample.

Nitric Oxide (NO) Production Inhibition Assay
This assay typically uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7

cells) to assess the inhibition of NO production.

Cell Culture: Macrophages are cultured in a suitable medium and seeded in 96-well plates.

Treatment: The cells are pre-treated with various concentrations of Muricarpone B for a

specific duration (e.g., 1 hour).

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production

and incubated for a further period (e.g., 24 hours).
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Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture

supernatant is measured using the Griess reagent.

Calculation: The percentage of inhibition of NO production is calculated by comparing the

nitrite concentration in the supernatant of cells treated with Muricarpone B and LPS to that

of cells treated with LPS alone.

Synthesis of Muricarpone B
While a specific, published total synthesis of Muricarpone B is not readily available, a

plausible synthetic route can be proposed based on established methods for the synthesis of

similar diarylheptanoids. A common strategy involves the coupling of two aromatic fragments to

a seven-carbon chain.
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Caption: Plausible synthetic workflow for Muricarpone B.

A potential retrosynthetic analysis would involve disconnecting the C4-C5 bond, suggesting a

Wittig or Horner-Wadsworth-Emmons reaction, or disconnecting the C2-C3 bond, suggesting
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an aldol condensation. Subsequent functional group manipulations would lead to the final

product.

Conclusion
Muricarpone B is a diarylheptanoid with demonstrated antioxidant and anti-inflammatory

activities. This guide provides a foundational understanding of its chemical structure,

properties, and biological potential. Further research is warranted to fully elucidate its

mechanism of action, perform detailed spectroscopic characterization, and develop efficient

synthetic routes. Such efforts will be crucial for exploring its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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